Head-to-Head Cytostatic Potency Across Human Cancer Cell Lines
In the original isolation study by Pettit et al. (1994), axinastatin 3 demonstrated consistently and substantially lower GI₅₀ values (higher potency) than axinastatin 2 across all six human cancer cell lines tested. The differentiation is most pronounced in the OVCAR-3 ovarian carcinoma line, where axinastatin 3 was approximately 8-fold more potent, and remains significant across CNS (SF-295), renal (A498), lung (NCI-H460), colon (KM20L2), and melanoma (SK-MEL-5) lines [1]. The authors explicitly attributed this potency enhancement to the seemingly minor substitution of Ile for Val at position 4 [1].
| Evidence Dimension | Cytostatic activity (GI₅₀, µg/mL) against human cancer cell lines |
|---|---|
| Target Compound Data | Axinastatin 3 GI₅₀ (µg/mL): OVCAR-3 0.0072; SF-295 0.18; A498 0.11; NCI-H460 0.033; KM20L2 0.055; SK-MEL-5 0.012 |
| Comparator Or Baseline | Axinastatin 2 GI₅₀ (µg/mL): OVCAR-3 0.058; SF-295 0.35; A498 0.38; NCI-H460 0.19; KM20L2 0.23; SK-MEL-5 0.068 |
| Quantified Difference | Fold-difference (Ax-2 / Ax-3): OVCAR-3 8.1×; SF-295 1.9×; A498 3.5×; NCI-H460 5.8×; KM20L2 4.2×; SK-MEL-5 5.7×. P388 murine leukemia ED₅₀: Axinastatin 2 = 0.02 µg/mL (axinastatin 3 P388 data not separately reported; both classified in the GI₅₀ 0.35–0.0072 µg/mL range). |
| Conditions | NCI 60-cell panel screening format; sulforhodamine B assay; 48 h continuous exposure; data from Pettit et al., J. Med. Chem. 1994, Table 1 [1]. |
Why This Matters
For procurement decisions involving cytostatic cyclic heptapeptides, this head-to-head dataset establishes that axinastatin 3 is the demonstrably superior choice over axinastatin 2 when potency against human solid tumor lines—particularly ovarian, lung, and colon carcinomas—is the primary selection criterion.
- [1] Pettit, G.R., Gao, F., Cerny, R.L., Doubek, D.L., Tackett, L.P., Schmidt, J.M., & Chapuis, J.C. (1994). Antineoplastic agents. 278. Isolation and structure of axinastatins 2 and 3 from a western Caroline Island marine sponge. Journal of Medicinal Chemistry, 37(8), 1165-1168. View Source
